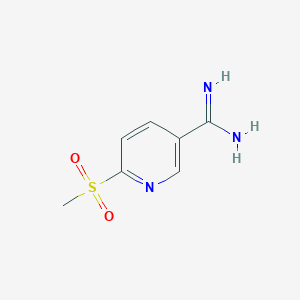

6-(Methylsulfonyl)nicotinimidamide

Description

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

6-methylsulfonylpyridine-3-carboximidamide |

InChI |

InChI=1S/C7H9N3O2S/c1-13(11,12)6-3-2-5(4-10-6)7(8)9/h2-4H,1H3,(H3,8,9) |

InChI Key |

MLHSKEYWUBBCJT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

6-(Methylsulfonyl)nicotinimidamide serves as a significant scaffold in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural features allow for modifications that enhance biological activity and selectivity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of nicotinimidamide can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as the NF-κB and STAT3 pathways .

Antimicrobial Activity

Research into the antimicrobial properties of nicotinimidamide derivatives has revealed promising results. These compounds have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Anti-Inflammatory Applications

The compound has been studied for its anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Studies

Several case studies have documented the effectiveness of nicotinimidamide derivatives in reducing inflammation in animal models. For example, a study involving rats with induced arthritis showed significant reductions in joint swelling and pain when treated with these compounds .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

In Vitro Studies

In vitro experiments have demonstrated that nicotinimidamide derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to their ability to scavenge free radicals and modulate antioxidant enzyme activity .

Potential Therapeutic Uses

Given the growing prevalence of neurodegenerative diseases, compounds like this compound could play a role in developing new therapies aimed at slowing disease progression or alleviating symptoms .

Data Tables

Preparation Methods

Method Description

A cutting-edge method involves a copper-catalyzed four-component domino reaction that synthesizes nicotinimidamides, including 6-(Methylsulfonyl)nicotinimidamide, through a tandem sequence:

- Reactants: O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate (NH4OAc).

- Catalyst: Copper(I) iodide (CuI).

- Solvent: Acetonitrile (MeCN).

- Conditions: Stirring at 80 °C for 4 hours in an oven-dried Schlenk tube.

Reaction Mechanism

The process proceeds via:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Ring cleavage of the formed intermediate.

- Michael addition.

- Intramolecular cyclization.

- Oxidation by Cu(II) species, regenerating Cu(I).

This domino sequence efficiently constructs the nicotinimidamide core, incorporating the methylsulfonyl group from sulfonyl azides.

Procedure Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | O-acetyl oximes (0.5 mmol), terminal ynones (0.75 mmol), sulfonyl azides (0.12 mmol), CuI (0.05 mmol), NH4OAc (1.0 mmol), MeCN (3 mL) | Mixed in Schlenk tube with stirring |

| 2 | 80 °C, 4 hours | Reaction proceeds under heating |

| 3 | Room temperature, solvent evaporation | Solvent removed under vacuum |

| 4 | Flash column chromatography (silica gel, hexanes/EtOAc) | Purification of product |

Yields and Efficiency

This method significantly improves yield and purity compared to previous Hantzsch-type and multicomponent reactions, which often suffered from low yields and by-product formation. The copper-catalyzed domino reaction provides a modular and sustainable synthetic route suitable for scale-up and pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hantzsch-type 3-component reaction | Uses chalcones, β-ketoamides, NH4OAc | Established method, simple reagents | High temperature/pressure, low yield with less reactive substrates |

| Previous 5-component MCR | Multicomponent reaction with low yield | Complexity in substrates | Low yields, many by-products |

| CuAAC/ring-cleavage four-component | Copper-catalyzed domino reaction | High yield, mild conditions, modular | Requires copper catalyst and specific substrates |

| Protection/Ketalization-based methods | Used in related nicotinamide derivatives | Useful for complex derivatives | Multi-step, involves protection/deprotection |

Research Findings and Data

Cytotoxicity Evaluation

The synthesized nicotinimidamide derivatives, including those with methylsulfonyl substitution, have been evaluated for cytotoxic activity against human hepatoma (HepG2) cell lines. Among tested derivatives, some showed promising IC50 values indicating potential as antineoplastic agents.

Reaction Optimization

- Reaction temperature of 80 °C and reaction time of 4 hours were found optimal.

- Use of CuI as catalyst is critical for efficient CuAAC and subsequent steps.

- The molar ratios of reactants influence yield and purity, with slight excess of terminal ynones and ammonium acetate beneficial.

Summary Table: Preparation of this compound via CuAAC Domino Reaction

| Parameter | Details |

|---|---|

| Starting Materials | O-acetyl oximes, terminal ynones, sulfonyl azides, NH4OAc |

| Catalyst | Copper(I) iodide (CuI) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Purification Method | Flash column chromatography (silica gel) |

| Yield Range | Improved over traditional methods (exact % varies per derivative) |

| Key Advantages | Modular, eco-friendly, efficient, mild conditions |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6-(Methylsulfonyl)nicotinimidamide?

Methodological Answer:

Synthetic optimization should focus on reaction conditions (temperature, solvent, catalyst), yield maximization, and purity control. For sulfonamide-containing analogs (e.g., 6-(4-Methylphenoxy)nicotinaldehyde), Suzuki coupling and oxidation-reduction reactions are common, with yields varying under acidic/basic conditions . A factorial design approach (e.g., orthogonal design) can systematically evaluate multiple variables, such as reagent stoichiometry and reaction time, to identify optimal parameters . Post-synthesis, techniques like HPLC and NMR should verify structural integrity and purity, with attention to sulfonyl group stability under varying pH conditions.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Combine spectroscopic and computational methods:

- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts for sulfonyl (-SO₂) and imidamide (-C(NH₂)=N-) groups. Compare with analogs like 6-Chloro-4-(methylamino)nicotinaldehyde to validate substituent effects .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns, particularly for sulfonamide-related ions.

- Computational Modeling: Use density functional theory (DFT) to calculate electron density maps and predict reactive sites. Tools like COMSOL Multiphysics can simulate electronic properties under varying conditions .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for sulfonamide-containing nicotinamide derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

- Dose-Response Meta-Analysis: Pool data from multiple studies to assess consistency in IC₅₀ values or binding affinities .

- Orthogonal Assays: Validate activity using distinct methods (e.g., enzymatic inhibition vs. cell viability assays). For example, discrepancies in antimicrobial activity could be tested under standardized CLSI guidelines .

- Purity Reassessment: Re-analyze historical samples via LC-MS to identify confounding impurities, as even trace byproducts (e.g., unreacted methylsulfonyl precursors) can skew results .

Advanced: How can AI-driven computational models enhance the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer:

AI integration enables:

- Predictive ADMET Modeling: Train models on datasets of sulfonamide derivatives to forecast absorption, distribution, and toxicity. For instance, molecular descriptors like logP and polar surface area can predict blood-brain barrier permeability .

- Reaction Pathway Optimization: Use generative adversarial networks (GANs) to propose novel synthetic routes, reducing trial-and-error experimentation. COMSOL Multiphysics can simulate reaction kinetics under AI-suggested conditions .

- Dynamic QSAR: Develop quantitative structure-activity relationship models that adapt to new data, refining predictions for solubility and metabolic stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Sulfonamide compounds may cause sensitization upon repeated exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation or high-temperature steps.

- Waste Management: Neutralize acidic/basic byproducts before disposal. For example, quench residual methylsulfonyl chloride with sodium bicarbonate .

Advanced: How can interdisciplinary approaches (computational + experimental) elucidate the reaction mechanisms of this compound in catalytic processes?

Methodological Answer:

- Mechanistic Simulations: Use DFT to model transition states and identify rate-determining steps. For instance, calculate activation energies for sulfonyl group transfer reactions .

- Isotopic Labeling: Incorporate ¹⁸O or deuterium into reactants to track bond cleavage/formation via MS or IR spectroscopy.

- In Situ Spectroscopy: Apply Raman or NMR to monitor real-time intermediate formation during catalysis, comparing results with computational predictions .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS: Optimize a reverse-phase method (C18 column, 0.1% formic acid in water/acetonitrile) for high sensitivity. Use multiple reaction monitoring (MRM) to isolate target ions from matrix interference .

- Calibration Curves: Prepare standards in matched matrices (e.g., plasma or cell lysate) to account for matrix effects. Include internal standards (e.g., deuterated analogs) for precision .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or UV-vis probes to monitor key reaction parameters (e.g., sulfonamide conversion) during scale-up .

- Membrane Separation: Use nanofiltration or reverse osmosis to remove unreacted precursors or byproducts efficiently, reducing reliance on column chromatography .

- DoE (Design of Experiments): Apply response surface methodology to optimize temperature, pressure, and mixing rates in pilot-scale reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.